3-(3-iodo-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
3-(3-Iodo-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H7IN2O2 and a molecular weight of 266.04 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-(3-Iodo-1H-pyrazol-1-yl)propanoic acid consists of a pyrazole ring attached to a propanoic acid group . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The iodine atom is attached to the third carbon of the pyrazole ring .Physical And Chemical Properties Analysis
3-(3-Iodo-1H-pyrazol-1-yl)propanoic acid is a solid compound . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids through a silver(I)-catalyzed three-component reaction highlights an innovative approach in organic synthesis. This method demonstrates the compound's utility in generating complex molecular structures (Xiaolin Pan et al., 2015).
Another study focused on the regiospecific synthesis of pyrazole derivatives, where single-crystal X-ray analysis was crucial for unambiguous structure determination. This research underscores the importance of 3-(3-iodo-1H-pyrazol-1-yl)propanoic acid derivatives in structural chemistry (Isuru R. Kumarasinghe et al., 2009).
Catalysis and Material Science
A study on 3-(diphenylphosphino)propanoic acid as an efficient ligand for copper-catalyzed C-N coupling reactions highlights the potential of pyrazole-based compounds in facilitating complex chemical transformations. This research contributes to the development of new catalytic systems in organic synthesis (Yashuai Liu et al., 2014).
The use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the synthesis of bis(pyrazolones) demonstrates the compound's utility in green chemistry and catalysis. This study showcases the role of pyrazole derivatives in promoting environmentally friendly chemical processes (S. Tayebi et al., 2011).
Medicinal Chemistry and Biological Applications
The exploration of pyrazole derivatives as inhibitors of mild steel corrosion in hydrochloric acid via experimental and computational studies opens new avenues for the application of these compounds in corrosion protection and material science (L. Olasunkanmi et al., 2019).
Synthesis and characterization of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one for antimicrobial evaluation represent the compound's potential in developing new antimicrobial agents. This study contributes to the ongoing search for novel therapeutic compounds in the fight against microbial resistance (A. Sid et al., 2013).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It can be inferred from the wide range of activities exhibited by pyrazole derivatives that they likely interact with multiple targets, leading to various biochemical changes .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Given the wide range of biological activities exhibited by pyrazole derivatives, it is likely that this compound has diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-(3-iodopyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHCSITVWLPHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1I)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-iodo-1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
1503882-82-3 |
Source
|
Record name | 3-(3-iodo-1H-pyrazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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